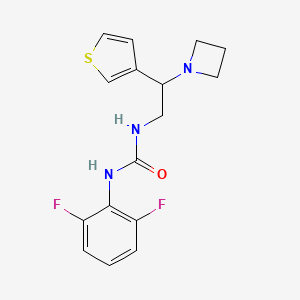

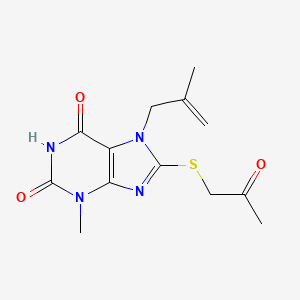

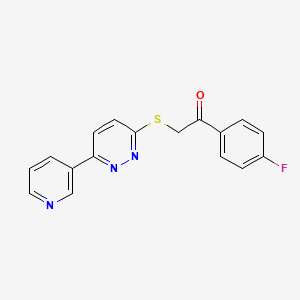

![molecular formula C16H16N2O5S2 B2889301 dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886938-05-2](/img/structure/B2889301.png)

dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a derivative of thiophene . Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could potentially be used to improve charge transport properties in semiconductor devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s molecular structure could be tailored to bind to metal surfaces, forming a protective layer that prevents corrosion, which is crucial in extending the life of metal components in various industries.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties , including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This compound could be synthesized into drugs that target specific receptors or enzymes within the body to treat various diseases.

Material Science Applications

In material science , thiophene derivatives are used to develop new materials with desired properties. They can act as metal complexing agents and contribute to the development of insecticides . The compound could be explored for creating materials with specific functionalities, such as enhanced durability or targeted biological activity.

Anesthetic Agents

Some thiophene derivatives are used as anesthetic agents in Europe, such as articaine, which is a voltage-gated sodium channel blocker . The compound could be researched for its potential use in medical anesthesia, providing an alternative to current anesthetic compounds.

Anti-Atherosclerotic Agents

Thiophene derivatives have been used in the synthesis of anti-atherosclerotic agents . The compound’s ability to modulate lipid metabolism could be harnessed to develop treatments for atherosclerosis, a leading cause of heart disease.

Organic Photovoltaics

The electronic properties of thiophene derivatives make them suitable for use in organic photovoltaics (OPVs) . The compound could be incorporated into solar cell materials to improve light absorption and conversion efficiency.

Drug Discovery and Development

Thiophene derivatives are essential in drug discovery and development . They form a combinatorial library for the search of lead molecules with therapeutic properties . The compound could be used to synthesize novel prototypes with pharmacological activity, potentially leading to the discovery of new drugs.

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S2/c1-22-15(20)12-9-5-6-18(16(21)23-2)8-11(9)25-14(12)17-13(19)10-4-3-7-24-10/h3-4,7H,5-6,8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIUIRGEUMSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

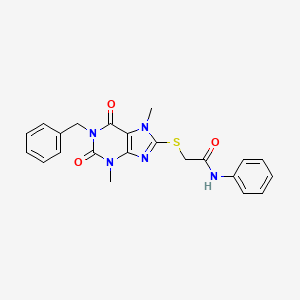

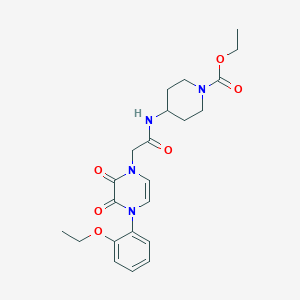

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

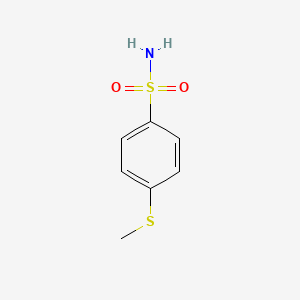

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

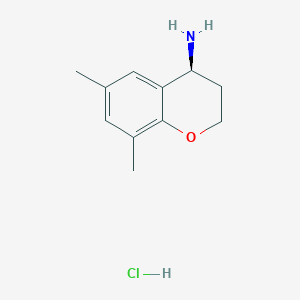

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)

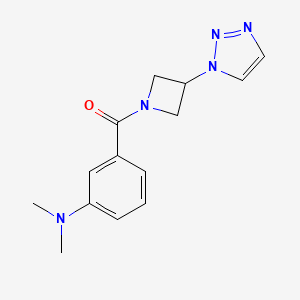

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

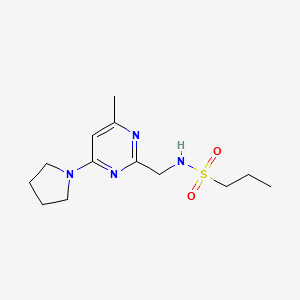

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)